

Spectral Analysis of 2-(4-Methylpiperazin-1-yl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)benzaldehyde

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This technical guide provides a comprehensive overview of the spectral data for the compound **2-(4-Methylpiperazin-1-yl)benzaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established values for analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and presents a generalized workflow for spectral analysis.

Predicted and Representative Spectral Data

The following tables summarize the anticipated spectral data for **2-(4-Methylpiperazin-1-yl)benzaldehyde**. This information is compiled from predictive models and experimental data from structurally similar compounds, providing a reliable reference for researchers.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde (-CHO)
~7.8	dd	1H	Ar-H (ortho to CHO)
~7.5	td	1H	Ar-H (para to CHO)
~7.2	d	1H	Ar-H (ortho to piperazine)
~7.0	t	1H	Ar-H (meta to CHO)
~3.1	t	4H	Piperazine (-CH ₂ -N-Ar)
~2.5	t	4H	Piperazine (-CH ₂ -N-CH ₃)
~2.3	s	3H	Methyl (-CH ₃)

Note: Predicted chemical shifts are based on the analysis of substituted benzaldehydes and piperazine-containing aromatic compounds. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde (C=O)
~155	Ar-C (ipso, attached to piperazine)
~134	Ar-C
~133	Ar-C (ipso, attached to CHO)
~128	Ar-C
~122	Ar-C
~118	Ar-C
~55	Piperazine (-CH ₂ -N-Ar)
~53	Piperazine (-CH ₂ -N-CH ₃)
~46	Methyl (-CH ₃)

Note: Predicted chemical shifts are based on analogous benzaldehyde and piperazine derivatives.

Table 3: Predicted and Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940-2800	Medium	C-H stretch (aliphatic)
~2720, ~2820	Weak	C-H stretch (aldehyde, Fermi doublet)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1280	Medium	C-N stretch (aromatic amine)

Note: Predicted absorption bands are based on the characteristic frequencies of functional groups present in the molecule.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Adduct/Fragment
204.12	[M] ⁺
205.13	[M+H] ⁺
175.10	[M-CHO] ⁺
133.09	[M-C ₄ H ₉ N] ⁺
70.08	[C ₄ H ₁₀ N] ⁺

Source: Predicted fragmentation patterns based on the structure of **2-(4-Methylpiperazin-1-yl)benzaldehyde**.^[2]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize **2-(4-Methylpiperazin-1-yl)benzaldehyde**.

Synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde**

A plausible synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with 1-methylpiperazine.

Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

- ^1H NMR: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-Transform Infrared spectrophotometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

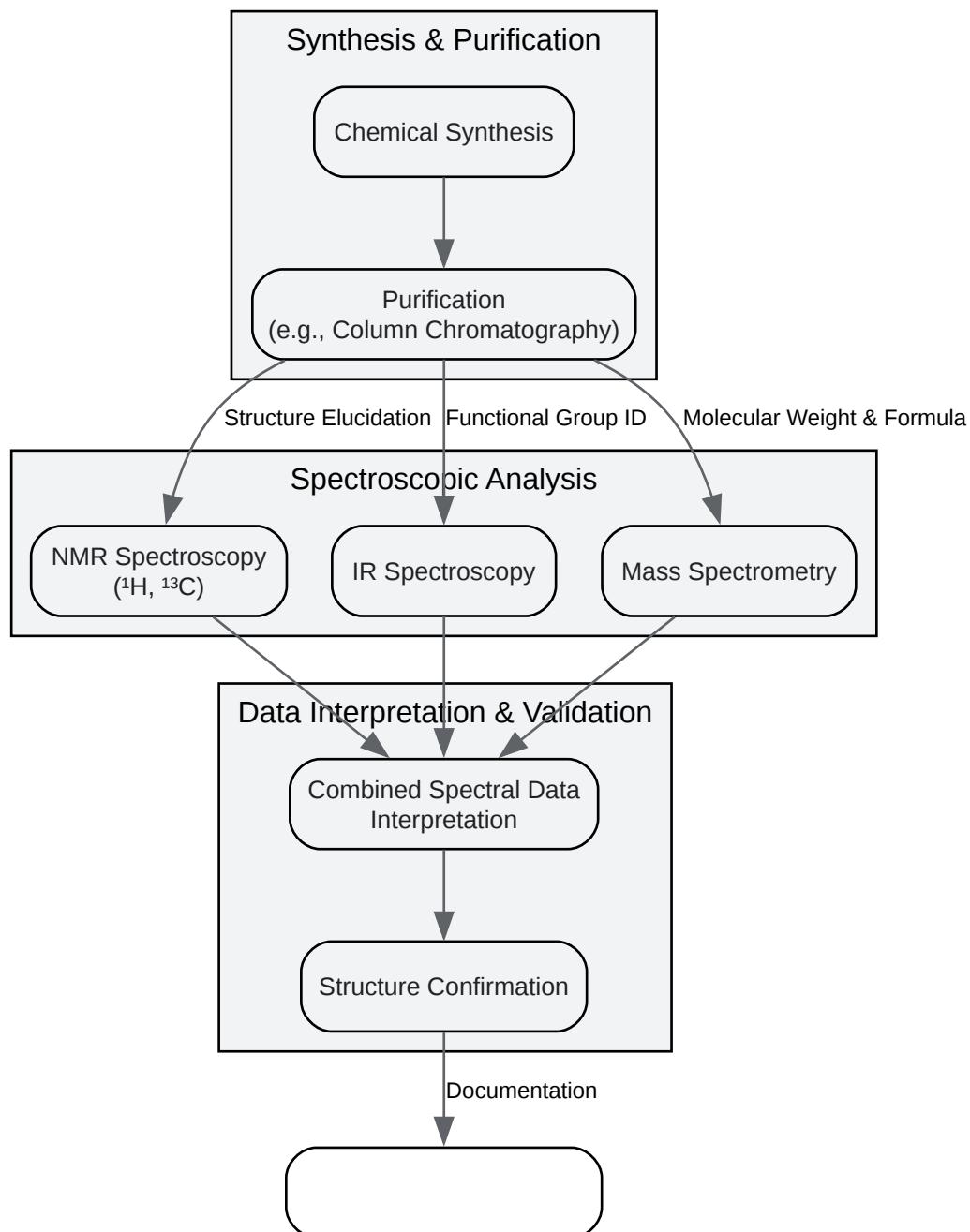
Sample Preparation: For EI, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. For ESI, the sample is dissolved in a solvent mixture such as methanol/water, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an

Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of an organic compound like **2-(4-Methylpiperazin-1-yl)benzaldehyde**.



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Caption: Workflow for Synthesis and Spectral Characterization.

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